6-Bromo-3-chloro-2-fluorobenzotrifluoride
Overview
Description
Benzotrifluorides are aromatic compounds that contain a benzene ring substituted with a trifluoromethyl group and other halogens. In the case of 6-Bromo-3-chloro-2-fluorobenzotrifluoride, the benzene ring is substituted with a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through halogenation reactions. For example, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) would create regions of partial negative charge, while the carbon atoms would carry a partial positive charge .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzotrifluorides in general are known to undergo various types of reactions. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the trifluoromethyl group. These groups are likely to increase the compound’s density and boiling point compared to benzene .Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHIUDKITTXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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